Dihydro Tagetone
Overview
Description
Dihydro Tagetone, also known as dihydrotagetone, is an acyclic monoterpene with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . This compound is characterized by its unique structure, which includes a ketone functional group and a double bond at the seventh position of the carbon chain. It is commonly found in various essential oils and has a distinct aroma.
Scientific Research Applications
Dihydro Tagetone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Safety and Hazards
Mechanism of Action
Target of Action
Dihydro Tagetone, also known as 2,6-Dimethyloct-7-en-4-one, is primarily known for its antimicrobial properties . It acts against a variety of organisms including fungi, bacteria, and protozoa .
Mode of Action
The mode of action of this compound involves its interaction with cellular processes . Its volatile and lipophilic properties allow it to disrupt cellular membranes and enzyme activities . This disruption can lead to the death of the microorganism, thus exhibiting its antimicrobial properties .
Biochemical Pathways
It’s suggested that it may inhibit fatty acid synthesis . This inhibition could disrupt the normal functioning of the cell, leading to its death .
Result of Action
This compound has been shown to have anti-inflammatory properties as well as cytotoxic effects on lung fibroblasts . It also inhibits the growth of certain bacteria such as Streptococcus faecalis and Staphylococcus aureus . In addition, it possesses insecticidal properties and has been used as a chemical pesticide .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, its antimicrobial and insecticidal properties may vary depending on the concentration used and the specific organism it’s acting against . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Dihydro Tagetone interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of Streptococcus faecalis and Staphylococcus aureus when exposed to concentrations of hydrochloric acid or methyl ethyl ketone .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have cytotoxic effects on lung fibroblasts . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Tagetone can be achieved through a two-stage process starting from isobutyl methyl ketone. The key step involves an extension of the Carroll reaction . The reaction conditions typically include the use of a base and a suitable solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: Dihydro Tagetone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond allows for addition reactions, such as hydrohalogenation or hydration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrogen halides (e.g., HCl, HBr) or water in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: 2,6-Dimethyloctan-4-ol.
Substitution: Halogenated or hydrated derivatives of the original compound.
Comparison with Similar Compounds
2,7-Dimethyloctan-4-one: Similar structure but lacks the double bond, resulting in different chemical properties.
2,6-Dimethyloctan-4-one: Similar structure but fully saturated, affecting its reactivity and applications.
Uniqueness: Dihydro Tagetone is unique due to its combination of a ketone functional group and a double bond, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various fields, from synthetic chemistry to industrial applications.
Properties
IUPAC Name |
2,6-dimethyloct-7-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8-9H,1,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSBHGLIAQXBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883766 | |
Record name | 7-Octen-4-one, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-00-1 | |
Record name | Dihydrotagetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1879-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Octen-4-one, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Octen-4-one, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Octen-4-one, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyloct-7-en-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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